4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in many signal transduction pathways. CK2 is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, which lends promise as an anticancer drug target. NSC 210902 inhibits CK2 with an IC50 value of 1 µM and competitively inhibits binding of ATP with a Ki value of 0.28 µM. NSC 210902 is selective for CK2 as it only minimally inhibits the activities of other protein kinases (e.g., JNK3, GSK3, Cdk5, and MSK1).
Brand Name:
Vulcanchem
CAS No.:
51726-83-1
VCID:
VC0005320
InChI:
InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18)
SMILES:
C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Molecular Formula:
C14H9NO3
Molecular Weight:
239.23 g/mol
4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
CAS No.: 51726-83-1
Cat. No.: VC0005320
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase involved in many signal transduction pathways. CK2 is known to negatively regulate apoptosis, and its activity is increased in many proliferating tissues and tumors, which lends promise as an anticancer drug target. NSC 210902 inhibits CK2 with an IC50 value of 1 µM and competitively inhibits binding of ATP with a Ki value of 0.28 µM. NSC 210902 is selective for CK2 as it only minimally inhibits the activities of other protein kinases (e.g., JNK3, GSK3, Cdk5, and MSK1). |
|---|---|
| CAS No. | 51726-83-1 |
| Molecular Formula | C14H9NO3 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 4-oxo-1H-benzo[h]quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18) |
| Standard InChI Key | QGOKEDVMXJBTAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O |
| Appearance | Assay:≥95%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator